Boc-Cys(Npys)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

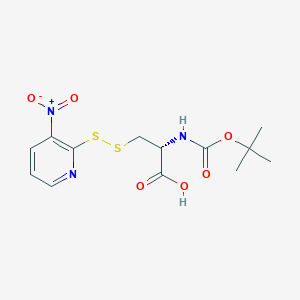

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTLOLNDKQUMRH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227685 | |

| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76880-29-0 | |

| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076880290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-Cys(Npys)-OH: Properties and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-(3-nitro-2-pyridylsulfenyl)-L-cysteine, commonly abbreviated as Boc-Cys(Npys)-OH, is a specialized amino acid derivative crucial for the synthesis of complex peptides and bioconjugates. Its unique chemical features, particularly the Npys (3-nitro-2-pyridylsulfenyl) protecting group on the cysteine thiol, enable the regioselective formation of disulfide bonds, a critical structural motif in many biologically active proteins and peptides. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its applications in drug development, particularly in the construction of peptide-drug conjugates.

Core Physical and Chemical Properties

This compound is a pale yellow solid at room temperature. Its core properties are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties of this compound

| Property | Value | Citations |

| CAS Number | 76880-29-0 | [1] |

| Molecular Formula | C₁₃H₁₇N₃O₆S₂ | [1] |

| Molecular Weight | 375.42 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | ~160 °C (decomposes) | |

| Optical Activity | [α]20/D −94±5°, c = 1% in methanol | |

| Storage | 4°C, stored under nitrogen | [3][4] |

Table 2: Spectroscopic and Chemical Data Summary

| Data Type | Description | Citations |

| ¹H NMR | Spectrum consistent with the structure. Purity by NMR is ≥98.0%. Specific spectral data with peak assignments are not readily available in the public domain. | [3] |

| ¹³C NMR | Not readily available in searched literature. | |

| FT-IR | Not readily available in searched literature. | |

| Mass Spectrometry | Not readily available in searched literature. | |

| Purity | ≥99.0% (by TLC) |

Chemical Reactivity and Stability

The utility of this compound is primarily defined by the reactivity of the Npys group. The disulfide bond within the Npys moiety is susceptible to nucleophilic attack, particularly by free thiols. This reactivity is the basis for its application in forming specific disulfide bridges.

-

Reaction with Thiols: S-Npys protected peptides readily react with other thiol-containing molecules (peptides, proteins, or small molecule drugs) over a wide pH range to form a new, stable disulfide bond. This reaction releases 3-nitro-2-pyridinethiol as a byproduct.

-

Stability in Peptide Synthesis: The Npys group is stable under the acidic conditions used for the removal of the Boc protecting group in Boc-based solid-phase peptide synthesis (SPPS).[5] This orthogonality makes it a valuable tool in this synthetic strategy. However, the Npys group is unstable to the basic conditions (e.g., piperidine) used for Fmoc group removal, making it unsuitable for standard Fmoc-based SPPS.[5]

Experimental Protocols

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound to a resin-bound peptide, typically at the N-terminus.

Materials:

-

Peptidyl resin (e.g., Rink Amide resin with a synthesized peptide sequence)

-

This compound

-

N,N'-Diisopropylethylamine (DIEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptidyl resin in NMP.

-

Prepare a coupling solution by dissolving this compound (10 equivalents relative to the resin substitution), HATU (9.5 equivalents), and DIEA (20 equivalents) in NMP.

-

Add the coupling solution to the swelled resin.

-

Allow the reaction to proceed for 4 hours with agitation.

-

Wash the resin thoroughly with NMP and DCM to remove excess reagents and byproducts.[6]

The following Graphviz diagram illustrates the workflow for this experimental protocol.

Caption: Workflow for this compound coupling in SPPS.

Formation of an Asymmetrical Disulfide Bond

This protocol outlines the reaction of a Cys(Npys)-containing peptide with a free thiol-containing peptide to form a heterodimeric disulfide-linked peptide.

Materials:

-

Cys(Npys)-containing peptide (purified)

-

Free thiol-containing peptide (purified)

-

Aqueous buffer (e.g., ammonium acetate buffer, pH 5.0)

-

Sodium hydroxide (1 N) for pH adjustment

Procedure:

-

Dissolve the Cys(Npys)-containing peptide in the aqueous buffer.

-

Add the free thiol-containing peptide to the solution.

-

Adjust the pH of the reaction mixture to 5.0 with 1 N NaOH and stir overnight.

-

Increase the pH to 7.0 with 1 N NaOH and continue stirring for an additional 3 hours to ensure complete reaction.

-

The resulting solution containing the asymmetrically disulfide-linked peptide can then be purified by methods such as reversed-phase HPLC.[7]

The logical relationship for this reaction is depicted in the following diagram.

Caption: Reaction scheme for asymmetrical disulfide bond formation.

Applications in Drug Development

The primary role of this compound in drug development is as a critical building block for the synthesis of complex biomolecules, most notably peptide-drug conjugates and specifically, antibody-drug conjugates (ADCs).

Peptide-Protein and Antibody-Drug Conjugation

This compound allows for the site-specific introduction of a reactive handle into a synthetic peptide. This peptide can then be conjugated to a larger biomolecule, such as an antibody, or to a small molecule drug. The Npys group acts as a leaving group upon reaction with a free thiol on the target molecule, forming a stable disulfide linkage. This strategy is employed to:

-

Generate immunogens: Synthetic peptides can be conjugated to carrier proteins to elicit an immune response for vaccine development or antibody production.[5][7]

-

Create ADCs: A cytotoxic drug can be linked to a monoclonal antibody via a linker that includes a disulfide bond. The disulfide bond is designed to be stable in circulation but cleaved in the reducing environment inside a target cancer cell, releasing the cytotoxic payload. The use of reagents like this compound in the synthesis of the peptide or linker component allows for precise control over the conjugation site.[][]

The general workflow for creating a peptide-protein conjugate using a Cys(Npys)-activated peptide is shown below.

Caption: General workflow for peptide-protein conjugation.

Conclusion

This compound is a highly valuable reagent for chemical biologists and medicinal chemists. Its well-defined reactivity and stability profile within Boc-based peptide synthesis make it an excellent choice for the controlled formation of disulfide bonds. This capability is particularly important in the burgeoning field of bioconjugation, where the precise assembly of complex molecules like antibody-drug conjugates holds immense therapeutic promise. While detailed spectroscopic data is not widely published, its physical and chemical properties are well-established, and its application in synthetic protocols is well-documented, providing a solid foundation for its use in research and drug development.

References

- 1. t-butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | C13H17N3O6S2 | CID 131299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. shop.bachem.com [shop.bachem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Boc-Cys(Npys)-OH CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, commonly abbreviated as Boc-Cys(Npys)-OH. It covers its fundamental properties, applications in peptide synthesis, and detailed experimental considerations.

Core Properties of this compound

This compound is a crucial reagent in synthetic peptide chemistry. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 3-nitro-2-pyridylsulfenyl (Npys) group protects the thiol side chain of the cysteine residue. This dual protection scheme is particularly amenable to the Boc/benzyl strategy of solid-phase peptide synthesis (SPPS).

| Property | Value | Citations |

| CAS Number | 76880-29-0 | |

| Molecular Weight | 375.42 g/mol | |

| Molecular Formula | C₁₃H₁₇N₃O₆S₂ | |

| Appearance | White solid | [1] |

| Purity | ≥99.0% (TLC) | |

| Melting Point | ~160 °C (decomposes) | [2] |

| Optical Activity | [α]20/D −94±5°, c = 1% in methanol |

Applications in Peptide Synthesis and Drug Development

The primary application of this compound lies in its use as a building block for introducing cysteine residues into synthetic peptides. The Npys protecting group offers unique advantages that are leveraged in various applications:

-

Formation of Asymmetrical Disulfide Bonds: The Npys group acts as a thiol-activating group, readily reacting with a free thiol to form a disulfide bond. This property is invaluable for creating specific, directed disulfide bridges within a peptide or between two different peptide chains.[3]

-

Peptide-Protein Conjugation: The reactivity of the Npys-protected cysteine allows for the specific conjugation of synthetic peptides to proteins or other molecules that possess a free thiol group.[4][5] This is a key technique in developing targeted therapeutics and diagnostic agents.

-

Boc Solid-Phase Peptide Synthesis (SPPS): this compound is well-suited for the Boc/benzyl strategy of SPPS. The Npys group is stable to the acidic conditions used for the removal of the Boc group (e.g., trifluoroacetic acid - TFA), ensuring the thiol remains protected throughout the chain assembly.[4][6] However, it is not suitable for the Fmoc strategy due to its instability to the basic conditions (e.g., piperidine) used for Fmoc group removal.[4]

Experimental Protocols

General Coupling Protocol for this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain during Boc-SPPS.

-

Resin Preparation: The peptidyl-resin is washed thoroughly with N,N-Dimethylformamide (NMP).

-

Activation and Coupling:

-

Washing: Following the coupling reaction, the resin is drained and washed sequentially with DCM and NMP to remove excess reagents and byproducts.[7]

Cleavage and Deprotection of the Npys Group

The Npys group is selectively removed under mild reducing conditions, leaving other protecting groups intact if desired.

-

Thiol-Mediated Cleavage: The Npys group can be cleaved by treatment with a thiol-containing reagent, such as 3-mercaptoacetic acid or β-mercaptoethanol (BME).[6] This reaction is typically rapid, often completing in under 10 minutes.[6]

-

Phosphine-Mediated Cleavage: Tertiary phosphines, like triphenylphosphine, in the presence of water can also be used to remove the Npys group.[6][8]

-

Post-Synthesis Introduction of Npys: Alternatively, the Npys group can be introduced onto a cysteine residue after the peptide has been synthesized and cleaved from the resin. This is achieved by treating the peptide containing a Cys(Trt) residue with 2,2'-dithio-bis-(5-nitropyridine) in the cleavage cocktail.

Workflow and Pathway Diagrams

Caption: Workflow for incorporating this compound in Boc-SPPS.

Caption: Pathways for Npys group removal and subsequent reactions.

References

- 1. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. bachem.com [bachem.com]

- 4. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, commonly abbreviated as Boc-Cys(Npys)-OH, is a pivotal cysteine derivative employed extensively in peptide chemistry. Its unique trifunctional nature, possessing a temporary Nα-Boc protecting group, a selectively cleavable S-Npys protecting group, and a reactive carboxylic acid, renders it an invaluable tool for the synthesis of complex peptides and proteins. This technical guide provides an in-depth overview of the structure, synthesis, and key applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS) and the strategic formation of disulfide bonds. Detailed experimental protocols and data are presented to facilitate its practical application in research and drug development.

Structure and Physicochemical Properties

Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine is an L-cysteine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol group of the side chain is modified to form a disulfide bond with 3-nitro-2-thiopyridine.

Chemical Structure:

The key structural features are the acid-labile Boc group, which allows for temporary protection of the N-terminus during peptide synthesis, and the S-(3-nitro-2-pyridylthio) (Npys) group, which serves as a thiol-activating moiety. The Npys group is stable to acidic conditions used for Boc removal but can be selectively cleaved by thiols, making it ideal for the directed formation of unsymmetrical disulfide bonds.[1][2]

Physicochemical Data:

A summary of the key physicochemical properties of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 76880-29-0 | [3] |

| Molecular Formula | C₁₃H₁₇N₃O₆S₂ | [3] |

| Molecular Weight | 375.42 g/mol | [3] |

| Appearance | Yellow or light yellowish powder | [4] |

| Melting Point | ~160 °C (decomposes) | |

| Optical Rotation | [α]²⁰/D −94±5°, c = 1% in methanol | |

| Purity | ≥98.5% | [4] |

| Storage Conditions | 0 - 8 °C | [4] |

Synthesis of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine

The synthesis of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine involves the reaction of Nα-Boc-L-cysteine with a sulfenylating agent. The general synthetic strategy is outlined below.

Experimental Protocol: Synthesis of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine

This protocol is based on the general principles of sulfenylation of thiols.

Materials:

-

Nα-Boc-L-cysteine

-

3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) or 2,2'-Dithiobis(3-nitropyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, diisopropylethylamine), if starting from the free thiol and a sulfenyl halide.

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve Nα-Boc-L-cysteine in the anhydrous solvent under an inert atmosphere.

-

If using a sulfenyl halide, add the base to the solution.

-

Slowly add a solution of the 3-nitro-2-pyridinesulfenylating agent (e.g., Npys-Cl) in the same anhydrous solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with aqueous solutions to remove by-products and unreacted starting materials.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by crystallization or column chromatography, to yield the final Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine.

Applications in Peptide Synthesis and Drug Development

The primary application of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine is as a building block in solid-phase peptide synthesis (SPPS) for the introduction of a cysteine residue whose thiol group is activated for disulfide bond formation.[2]

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is particularly useful in Boc-based SPPS. It is stable to the repetitive trifluoroacetic acid (TFA) treatments used for the deprotection of the Nα-Boc group.[2] While it can be used in Fmoc-based SPPS, the Npys group is unstable to the piperidine conditions used for Fmoc removal, so it is typically introduced at the N-terminus of the peptide.

References

- 1. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

A Technical Guide to the Stability and Storage of Boc-Cys(Npys)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine (Boc-Cys(Npys)-OH), a critical reagent in peptide synthesis and drug development. Proper handling and storage are paramount to ensure its integrity and performance in sensitive applications such as the formation of specific disulfide bonds.

Chemical Profile and Physical Properties

This compound is a derivative of the amino acid cysteine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a 3-nitro-2-pyridylsulfenyl (Npys) group on the sulfur atom. This compound is a non-combustible solid with a melting point of approximately 160°C, at which it decomposes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃O₆S₂ | [1][2][3] |

| Molecular Weight | 375.42 g/mol | [1][2][3] |

| CAS Number | 76880-29-0 | [1][2][3][4] |

| Appearance | White solid | [5] |

| Melting Point | ~160 °C (decomposes) | [2][6] |

| Purity | ≥98% to ≥99.0% (TLC) | [1] |

| Optical Activity | [α]20/D −94±5°, c = 1% in methanol |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and exposure to certain chemical reagents.

Temperature: The compound should be stored at refrigerated temperatures to minimize degradation.

Moisture: As a lyophilized powder, it is sensitive to moisture. Absorption of water can lead to hydrolysis and other degradation pathways. It is recommended to allow the container to warm to room temperature in a desiccator before opening to prevent condensation.

pH and Chemical Stability: The S-Npys group is notably stable in acidic conditions, such as in trifluoroacetic acid (TFA):CH₂Cl₂ (1:1) and anhydrous hydrogen fluoride, which are commonly used in Boc solid-phase peptide synthesis (SPPS). However, the Npys group is unstable in the presence of piperidine, a reagent used for Fmoc group removal in Fmoc-SPPS. This characteristic often necessitates the introduction of the Cys(Npys) residue at the N-terminus of a peptide when using Fmoc chemistry.

The disulfide bond in the Npys group is susceptible to cleavage by thiols, a key feature utilized in the formation of unsymmetrical disulfide bonds. Like other cysteine-containing compounds, this compound is prone to oxidation, particularly in solution.[7]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from various suppliers.

| Storage Parameter | Recommendation | Source |

| Temperature | 2-8°C or 4°C | [1][2] |

| For long-term storage (several years), -20°C is recommended for cysteine-containing peptides. | [7] | |

| Atmosphere | Store under an inert atmosphere, such as nitrogen. | [1] |

| Form | Lyophilized powder. | [7] |

| Moisture | Store in a dry environment. | [2] |

| Container | Keep in a tightly sealed container. | |

| Aliquoting | For peptides, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination. | [7] |

Handling and Safety Precautions

Due to its chemical nature and use in sensitive applications, proper handling procedures are essential.

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a dust mask (e.g., N95) when handling the powder.

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Use compatible chemical-resistant gloves.

Dissolution: For dissolution, especially for subsequent use in biological or sensitive chemical systems, the use of oxygen-free solvents is recommended to prevent oxidation of the sulfhydryl group.[7] If the compound is used to prepare a stock solution, it should be used immediately as solutions are generally unstable.[7]

Potential Degradation Pathway

Caption: Potential degradation and reaction pathways for this compound.

Experimental Protocol: General Stability Assessment

The following outlines a general experimental workflow for assessing the stability of this compound under various conditions.

Caption: Workflow for assessing the stability of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve high-purity this compound in various buffers to test pH stability (e.g., pH 3, 5, 7, 9).

-

Prepare solutions for storage at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

-

Expose samples to light (e.g., UV or ambient) and compare with samples stored in the dark.

-

Prepare all solutions using degassed, high-purity solvents.

-

-

Incubation:

-

Store the prepared samples under the specified conditions.

-

Establish a timeline for analysis (e.g., t=0, 1, 3, 7, 14, 30 days).

-

-

Analysis:

-

At each time point, withdraw an aliquot from each sample.

-

Immediately analyze the aliquot by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to quantify the percentage of intact this compound.

-

Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of any degradation products.

-

-

Data Interpretation:

-

Plot the percentage of remaining this compound against time for each condition.

-

From these plots, calculate the degradation rate constants and determine the shelf-life under each storage scenario.

-

By adhering to the recommended storage and handling guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic and developmental endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 76880-29-0 [chemicalbook.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Npys Protection of Cysteine Thiol Groups for Researchers and Drug Development Professionals

The reversible protection of the thiol group of cysteine residues is a cornerstone of modern peptide synthesis and bioconjugation. Among the various strategies, the use of the 3-nitro-2-pyridinesulfenyl (Npys) group offers a unique combination of stability and reactivity, serving not only as a robust protecting group but also as an activator for subsequent disulfide bond formation. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of Npys protection for cysteine thiols.

The Core Mechanism of Npys Protection and Deprotection

The Npys group is introduced to a free cysteine thiol through a reaction with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of Npys-Cl, leading to the formation of a mixed disulfide bond and the release of a chloride ion.

Deprotection of the S-Npys group is typically achieved through thiolysis. A free thiol attacks the sulfur atom of the Npys-protected cysteine, leading to a disulfide exchange reaction. This process releases the deprotected cysteine and forms a new mixed disulfide between the deprotecting thiol and the Npys moiety. The choice of deprotecting agent and reaction conditions can be tailored to achieve selective deprotection in the presence of other protecting groups.

Quantitative Data Summary

The following table summarizes key quantitative data related to the Npys protection and deprotection of cysteine residues, providing a comparative overview of different conditions and reagents.

| Parameter | Condition/Reagent | Yield/Efficiency/Time | Reference(s) |

| Protection | |||

| On-resin Npys introduction | 5 eq. 2,2'-dithiobis(5-nitropyridine) in TFA/TIS/water | Efficient post-synthetic modification of Trt-protected Cys | |

| Solution Phase Coupling | Boc-Cys(Npys)-OH, HATU, DIEA in NMP | 4 hours coupling time on-resin | [1] |

| Deprotection | |||

| Thiolysis (on-resin) | 2-mercaptopyridine-N-oxide | Quantitative deprotection | [2] |

| Thiolysis (solution) | Excess dithiothreitol (DTT) or β-mercaptoethanol | Effective for complete removal of the 5-Npys group | [3] |

| Ascorbolysis (5-Npys) | 100 molar excess ascorbate, pH 7, 37°C | ~70-75% conversion to Cys-SH after 24 hours | [4][5] |

| Ascorbolysis (5-Npys) | Ascorbate at pH 4.5, 25°C | ~50% deprotection after 24 hours | [5] |

| Stability | |||

| Fmoc-SPPS | 20% piperidine in DMF | Unstable, leading to incompatibility | [6] |

| Boc-SPPS | TFA, HF | Stable under standard Boc/benzyl synthesis conditions | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the protection and deprotection of cysteine thiol groups using the Npys group.

Post-Synthetic Npys Protection of a Resin-Bound Peptide

This protocol describes the introduction of the Npys group onto a cysteine residue already incorporated into a peptide chain on a solid support, typically with the cysteine thiol initially protected by an acid-labile group like trityl (Trt).

Workflow:

Materials:

-

Peptidyl-resin containing a Cys(Trt) residue

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

2,2'-dithiobis(5-nitropyridine) (DTNP)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Swell the peptidyl-resin in DCM in a reaction vessel.

-

Drain the DCM.

-

Prepare the cleavage and Npys-installation cocktail by dissolving DTNP (5 equivalents relative to the peptide) in a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v).

-

Add the cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved and S-Npys-protected peptide.

-

Precipitate the peptide by adding the filtrate dropwise to a stirred, cold solution of diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two to three times.

-

Dry the purified S-Npys-protected peptide under vacuum.

On-Resin Deprotection of S-Npys-Cysteine via Thiolysis

This protocol outlines the removal of the Npys protecting group from a cysteine residue on a resin-bound peptide using a thiol-containing reagent.

Workflow:

Materials:

-

Peptidyl-resin with an S-Npys-protected cysteine residue

-

N,N-Dimethylformamide (DMF)

-

2-mercaptopyridine-N-oxide

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptidyl-resin in DMF in a reaction vessel.

-

Prepare a solution of 2-mercaptopyridine-N-oxide (excess, e.g., 10 equivalents) in DMF.

-

Drain the DMF from the resin and add the 2-mercaptopyridine-N-oxide solution.

-

Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a suitable method (e.g., Ellman's test on a cleaved sample).

-

Once the deprotection is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove the deprotection reagent and byproducts.

-

The resin with the deprotected cysteine thiol is now ready for subsequent steps, such as disulfide bond formation or cleavage from the support.

Applications in Peptide and Protein Chemistry

The Npys group's unique properties make it a valuable tool in various applications:

-

Peptide Synthesis: While incompatible with the standard Fmoc/tBu strategy due to its lability to piperidine, the Npys group is well-suited for the Boc/Bzl strategy.[6][7] Its stability to strong acids like TFA and HF allows for its incorporation and retention throughout the synthesis.[6]

-

Disulfide Bond Formation: The S-Npys group acts as an activated thiol, readily undergoing disulfide exchange with a free thiol.[8] This property is exploited for the regioselective formation of disulfide bridges in complex peptides and for the synthesis of peptide-protein conjugates.[7]

-

Chemical Ligation: Npys-protected cysteine residues at the N-terminus of a peptide can prevent unwanted side reactions during native chemical ligation.[5]

Conclusion

The 3-nitro-2-pyridinesulfenyl (Npys) group provides a versatile and powerful tool for the protection and activation of cysteine thiols. Its compatibility with Boc-based solid-phase peptide synthesis and its utility in directing disulfide bond formation have solidified its place in the repertoire of peptide chemists and drug development professionals. A thorough understanding of its reaction mechanism and the optimization of protection and deprotection protocols, as outlined in this guide, are crucial for its successful implementation in the synthesis of complex and biologically active peptides.

References

- 1. rsc.org [rsc.org]

- 2. Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 5. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Npys-based Cysteine Protection in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of amino acid side chains are fundamental to successful peptide synthesis and modification. Among the proteinogenic amino acids, cysteine, with its nucleophilic thiol side chain, presents unique challenges and opportunities. The 3-nitro-2-pyridinesulfenyl (Npys) group has emerged as a valuable tool for cysteine protection, offering a distinct set of properties that enable specialized applications in peptide chemistry, particularly in the formation of disulfide bonds and the construction of peptide-protein conjugates. This guide provides a comprehensive overview of Npys-based cysteine protection, including its underlying chemistry, detailed experimental protocols, and applications in modern drug discovery and development.

The Chemistry of Npys Cysteine Protection

The Npys group is a sulfenyl-type protecting group that is introduced onto the thiol side chain of a cysteine residue. Its chemical properties make it particularly well-suited for specific strategies in solid-phase peptide synthesis (SPPS), most notably the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.

Orthogonality and Compatibility

The utility of a protecting group is defined by its orthogonality—the ability to be removed under conditions that do not affect other protecting groups in the peptide. The Npys group exhibits a useful orthogonality profile:

-

Acid Stability: The S-Npys bond is stable to strong acids like trifluoroacetic acid (TFA) and hydrogen fluoride (HF), which are used to cleave peptides from the resin and remove many other side-chain protecting groups in Boc-SPPS.[1][2][3]

-

Base Lability: Conversely, the Npys group is unstable to the basic conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) deprotection, such as piperidine. This instability generally makes it unsuitable for standard Fmoc-based SPPS strategies.[4]

-

Reductive Cleavage: The S-Npys bond is selectively cleaved by soft nucleophiles, such as thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol) and phosphines (e.g., triphenylphosphine). This allows for the selective deprotection of the Npys-protected cysteine under mild, reducing conditions.

This orthogonality makes the Npys group an excellent choice for Boc-SPPS when a cysteine residue needs to be selectively deprotected for subsequent modification, such as disulfide bond formation or conjugation, while the peptide remains otherwise protected.

Activation for Disulfide Formation

A key feature of the Npys group is that it not only protects the cysteine thiol but also activates it for disulfide bond formation. The S-Npys bond is susceptible to nucleophilic attack by a free thiol. This reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of a new disulfide bond and the release of 3-nitro-2-thiopyridone. This property is extensively utilized in the directed formation of both intramolecular and intermolecular disulfide bridges.[5]

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental sequences is crucial for understanding and implementing Npys-based strategies.

Mechanism of Npys Protection

The Npys group is typically introduced using 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). The lone pair of the cysteine thiol acts as a nucleophile, attacking the electrophilic sulfur atom of Npys-Cl and displacing the chloride ion to form the S-Npys bond.

Mechanism of Npys Deprotection (Thiolysis)

Deprotection is achieved by introducing a reducing agent, typically a thiol such as DTT. The thiol attacks the sulfur atom of the Npys group, leading to the formation of a mixed disulfide and the release of the deprotected cysteine. In the case of DTT, an intramolecular cyclization follows, yielding a stable cyclic disulfide and releasing the Npys thiol.

Experimental Workflow: Post-Synthetic Npys Protection and Conjugation

A common application of Npys chemistry is the post-synthetic modification of a peptide on the solid support. This workflow illustrates the sequence of steps from a protected peptide to a final conjugated product.

Quantitative Data Summary

The efficiency of protection and deprotection reactions, as well as the stability of the protecting group under various conditions, are critical parameters for the successful application of Npys chemistry.

Table 1: Stability of S-Npys Protecting Group

| Condition | Reagent | Time | Temperature | Stability | Reference |

| Acidolysis (Boc Deprotection) | 50% TFA in DCM | 24 h | Room Temp. | Stable | [1] |

| Acidolysis (Resin Cleavage) | Anhydrous HF | 1 h | Room Temp. | Stable | [1] |

| Base Treatment (Fmoc Deprotection) | 20% Piperidine in DMF | 10 min | Room Temp. | Unstable | [4] |

Table 2: Deprotection (Cleavage) of S-Npys Group

| Reagent | Equivalents | Solvent | Time | Result | Reference |

| Dithiothreitol (DTT) | 5-fold excess | 0.1 M Ammonium Bicarbonate (pH 8) | 15-30 min | Quantitative Cleavage | [5] |

| β-Mercaptoethanol | 20% in 0.1 M NMM in DMF | 3 x 5 min | Room Temp. | Effective Cleavage | [5] |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5-fold excess | Aqueous Buffer (pH 1.5-9) | Variable | Quantitative Cleavage | [6] |

| Triphenylphosphine | Excess | Aqueous/Organic | Variable | Effective Cleavage | - |

Note: Reaction times and efficiencies can be sequence-dependent and may require optimization.

Experimental Protocols

The following protocols provide detailed methodologies for the introduction and removal of the Npys protecting group.

Protocol 1: Post-Synthetic Introduction of Npys during Peptide Cleavage

This method is useful for converting a Trt-protected cysteine to an Npys-protected cysteine in one step during cleavage from the resin.

-

Preparation: Synthesize the peptide on a solid support using standard Boc-SPPS, incorporating cysteine as Boc-Cys(Trt)-OH.

-

Cleavage Cocktail: Prepare a cleavage cocktail consisting of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

-

Npys Reagent Addition: To the cleavage cocktail, add 5 equivalents of 2,2'-dithio-bis(5-nitropyridine) (DTNP) relative to the peptide.

-

Cleavage Reaction: Add the complete cocktail to the resin-bound peptide and allow the reaction to proceed for 2-3 hours at room temperature. The Trt group is cleaved by TFA, and the resulting free thiol reacts in situ with the DTNP to form the S-Npys protected peptide.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification: Wash the precipitated peptide with cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Coupling of Boc-Cys(Npys)-OH in Boc-SPPS

This protocol describes the incorporation of a pre-formed Npys-protected cysteine residue during solid-phase synthesis.

-

Resin Preparation: Start with a deprotected amino group on the resin in a reaction vessel.

-

Activation: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of a coupling reagent (e.g., HBTU/HOBt) in DMF. Add 6 equivalents of a base such as diisopropylethylamine (DIEA). Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Chain Elongation: Proceed with the deprotection of the Boc group and coupling of the next amino acid in the sequence.

Protocol 3: Deprotection of Npys-Cysteine using DTT

This protocol is for the removal of the Npys group from a purified peptide in solution.

-

Peptide Dissolution: Dissolve the purified Npys-protected peptide in a suitable buffer, such as 0.1 M ammonium bicarbonate (pH 8), to a concentration of 1-3 mg/mL.

-

DTT Addition: Add a 5 to 10-fold molar excess of DTT to the peptide solution.

-

Reaction: Blanket the reaction mixture with nitrogen or argon to prevent re-oxidation of the free thiol. Allow the reaction to proceed at room temperature for 15-30 minutes.

-

Monitoring: Monitor the completion of the deprotection by RP-HPLC.

-

Purification: Once the reaction is complete, the deprotected peptide can be purified by RP-HPLC to remove the excess DTT and the Npys by-product.

Applications in Drug Development and Research

The unique properties of the Npys group have led to its use in several key areas of peptide and protein science:

-

Peptide-Protein Conjugation: The ability of Npys-activated cysteine to react specifically with free thiols on a protein surface is widely used to create well-defined peptide-protein conjugates. This is a critical technology for developing antibody-drug conjugates (ADCs), where a cytotoxic peptide is attached to a monoclonal antibody for targeted cancer therapy.[3]

-

Regioselective Disulfide Bond Formation: In the synthesis of complex peptides with multiple disulfide bonds, such as toxins and hormones, orthogonal protecting groups are essential. The Npys group can be used in combination with other thiol protecting groups (e.g., Acm, Trt) to direct the formation of specific disulfide bridges in a stepwise manner.

-

Bioconjugation and Labeling: Npys-activated peptides can be used to label proteins with probes, such as fluorescent dyes or biotin, at specific cysteine residues.

Conclusion

The Npys-based cysteine protection strategy offers a powerful and versatile tool for peptide chemists. Its stability in acidic conditions, coupled with its selective cleavage under mild reducing conditions, provides a valuable level of orthogonality, particularly within the framework of Boc-SPPS. The dual role of the Npys group as both a protecting and an activating moiety makes it exceptionally useful for the precise construction of disulfide bonds and for the synthesis of complex bioconjugates. For researchers and drug developers, a thorough understanding of the principles and protocols outlined in this guide is key to leveraging the full potential of Npys chemistry in the creation of novel peptide-based therapeutics and research tools.

References

- 1. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound = 99.0 TLC 76880-29-0 [sigmaaldrich.com]

- 3. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Boc-Cys(Npys)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, commonly known as Boc-Cys(Npys)-OH. The information presented is intended to support laboratory safety and ensure the proper use of this reagent in research and development settings, particularly in the field of peptide synthesis.

Chemical and Physical Properties

This compound is a cysteine derivative utilized in peptide synthesis.[1][2] Its key function is to introduce a protected cysteine residue that can be selectively deprotected for disulfide bond formation. The following table summarizes its main physical and chemical properties.

| Property | Value |

| Synonyms | Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, Boc-L-Cys(NPys)-OH, BCNP |

| CAS Number | 76880-29-0[1][3][4] |

| Molecular Formula | C₁₃H₁₇N₃O₆S₂[4][5] |

| Molecular Weight | 375.42 g/mol [4][5] |

| Appearance | Solid |

| Melting Point | ~160 °C (decomposes)[6] |

| Boiling Point | 553.9 ± 50.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Optical Activity | [α]20/D −94±5°, c = 1% in methanol[6] |

Safety and Hazard Information

While comprehensive toxicological data for this compound is not fully detailed in publicly available safety data sheets, the available information indicates the need for careful handling. The compound is classified with a Water Hazard Class (WGK) of 3, signifying it is severely hazardous to water.[6]

| Hazard Information | Details |

| GHS Hazard Statements | Not explicitly provided in available public data. Standard precautions for handling laboratory chemicals should be followed. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Storage Class | 13 - Non-Combustible Solids[6] |

| Water Hazard Class (WGK) | 3 - Severely hazardous to water[6] |

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE): The following personal protective equipment is recommended when handling this compound:[6]

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder form to avoid inhalation.

-

Skin and Body Protection: A laboratory coat should be worn.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 4°C, under a nitrogen atmosphere.[5]

The following diagram illustrates the general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

| Emergency Situation | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |

Spill Response:

In the case of a spill, the following procedure should be followed.

Caption: Decision and action workflow for a this compound spill.

Experimental Protocols

This compound is frequently used in solid-phase peptide synthesis (SPPS). The following is a general protocol for its use in coupling to a resin-bound peptide.

Materials:

-

Peptidyl resin

-

This compound

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIEA)

-

Solvent (e.g., NMP)

-

Washing solvents (e.g., DCM, NMP)

Procedure:

-

Wash the peptidyl resin with NMP.

-

Prepare a solution of this compound, HATU, and DIEA in NMP.

-

Add the coupling solution to the resin.

-

Allow the reaction to proceed with agitation for a specified time (e.g., 4 hours).

-

Drain the reactor and wash the resin with DCM and NMP to remove excess reagents.

The following diagram illustrates the experimental workflow for the coupling of this compound in SPPS.

Caption: Step-by-step workflow for the coupling of this compound in SPPS.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling any chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

A Technical Guide to the Strategic Advantages of Boc-Cys(Npys)-OH in Peptide Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core advantages and applications of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine (Boc-Cys(Npys)-OH), a pivotal reagent in modern peptide science. This document provides a comprehensive overview of its chemical properties, strategic benefits in solid-phase peptide synthesis (SPPS), and detailed methodologies for its application in the controlled formation of disulfide bonds, a critical post-translational modification that dictates the structure and function of many therapeutic peptides and proteins.

Core Properties and Strategic Value

This compound is a cysteine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the sulfhydryl group is protected by a 3-nitro-2-pyridylsulfenyl (Npys) moiety. This unique combination of protecting groups imparts significant advantages, particularly within the framework of Boc-chemistry-based solid-phase peptide synthesis (SPPS).

Key Chemical Properties:

| Property | Value | Reference |

| CAS Number | 76880-29-0 | |

| Molecular Formula | C₁₃H₁₇N₃O₆S₂ | |

| Molecular Weight | 375.42 g/mol | |

| Melting Point | ~160 °C (decomposes) | |

| Appearance | Off-white to yellow powder | |

| Solubility | Soluble in DMF, NMP, and other common organic solvents for peptide synthesis. |

The primary strategic advantage of this compound lies in the dual nature of the Npys group: it serves as a stable protecting group during peptide chain elongation and as an activating group for the subsequent, highly specific formation of disulfide bonds.

Key Advantages in Research and Synthesis

The use of this compound offers several distinct benefits over other cysteine protection strategies, particularly in the context of Boc-SPPS.

-

Compatibility with Boc-SPPS Chemistry : The Npys group is stable to the acidic conditions required for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA) and strong acids like hydrogen fluoride (HF) used for final cleavage from the resin.[1][2][3] This stability is crucial for maintaining the integrity of the protected cysteine residue throughout the synthesis of the peptide backbone. Conversely, the Npys group is labile under the basic conditions (e.g., piperidine) used in Fmoc-SPPS, making this compound unsuitable for that synthetic strategy.[1][2]

-

Facilitation of Unsymmetrical Disulfide Bond Formation : The Npys group on a cysteine residue readily reacts with a free thiol from another cysteine-containing molecule (peptide or protein) via a thiol-disulfide exchange reaction.[3] This reaction is highly efficient and proceeds smoothly over a wide pH range, allowing for the controlled and regioselective formation of unsymmetrical disulfide bridges.[3][4] This is a significant advantage in the synthesis of complex peptides with multiple disulfide bonds, such as conotoxins, or for creating peptide-protein conjugates.[5][6]

-

Peptide-Protein Conjugation : The thiol-activating nature of the Npys group makes this compound an excellent tool for the site-specific conjugation of synthetic peptides to proteins.[1][2] A peptide containing a Cys(Npys) residue can be synthesized and then reacted with a protein that has an available cysteine residue, forming a stable disulfide linkage. This is invaluable for applications such as generating antibodies, creating targeted drug delivery systems, and studying protein-protein interactions.

Comparative Stability of Cysteine Protecting Groups in Peptide Synthesis:

| Protecting Group | Boc-SPPS Compatibility (TFA, HF) | Fmoc-SPPS Compatibility (Piperidine) | Primary Application for Disulfide Formation |

| Npys (3-nitro-2-pyridylsulfenyl) | Excellent | Poor | Unsymmetrical |

| Acm (Acetamidomethyl) | Good | Good | Symmetrical and Unsymmetrical (requires specific deprotection/oxidation) |

| Trt (Trityl) | Poor (labile to TFA) | Good | Symmetrical (after cleavage) |

| Mob (p-methoxybenzyl) | Good | Not typically used | Symmetrical (after HF cleavage) |

| StBu (tert-butylthio) | Good | Good | Symmetrical or Unsymmetrical (requires reduction) |

Experimental Protocols

Incorporation of this compound in Boc-SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

-

Peptidyl-resin with a free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) or Oxyma

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) (if using HBTU/HATU)

Procedure:

-

Swell the peptidyl-resin in DCM, then wash with DMF.

-

Deprotect the N-terminal Boc group using 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DMF to remove TFA and byproducts.

-

Neutralize the resin with 10% DIEA in DMF.

-

Wash the resin again with DMF.

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes, or with HBTU/HATU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.[7]

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, wash the resin with DMF and DCM, and proceed to the next cycle of deprotection and coupling.

Formation of an Unsymmetrical Disulfide Bond

This protocol describes the reaction of a Cys(Npys)-containing peptide with a free thiol-containing peptide in solution.

Materials:

-

Lyophilized Cys(Npys)-containing peptide

-

Lyophilized free thiol-containing peptide

-

Aqueous buffer (e.g., 0.1 M ammonium acetate, pH 6-8)

-

Organic co-solvent if needed for solubility (e.g., acetonitrile, isopropanol)

-

Reversed-phase HPLC (RP-HPLC) for monitoring and purification

Procedure:

-

Dissolve the Cys(Npys)-containing peptide in the chosen aqueous buffer.

-

Dissolve the free thiol-containing peptide in the same buffer. For peptides prone to air oxidation, use degassed buffers.

-

Combine the two peptide solutions in equimolar amounts.

-

Gently stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within an hour.[3]

-

Monitor the progress of the reaction by RP-HPLC, observing the consumption of the starting materials and the appearance of the new, heterodimeric product peak. The release of the 3-nitro-2-pyridinethiol byproduct can also be monitored spectrophotometrically.

-

Once the reaction is complete, acidify the solution with a small amount of TFA (to pH 2-3) to stop the reaction.

-

Purify the desired unsymmetrical disulfide-linked peptide by preparative RP-HPLC.[8][9]

-

Lyophilize the pure fractions to obtain the final product.

Visualized Workflows and Mechanisms

Workflow for Boc-SPPS and Unsymmetrical Disulfide Formation

Caption: Workflow for synthesizing a peptide with a Cys(Npys) residue via Boc-SPPS and its subsequent reaction to form an unsymmetrical disulfide.

Mechanism of Thiol-Disulfide Exchange

Caption: The nucleophilic attack of a thiolate on the Npys-activated disulfide leads to the formation of a new disulfide bond and the release of a stable byproduct.

Workflow for Peptide-Protein Conjugation

Caption: General workflow for the site-specific conjugation of a synthetic peptide to a protein using the Npys activation strategy.

Conclusion

This compound stands out as a highly valuable and strategic tool for researchers in peptide chemistry and drug development. Its compatibility with Boc-SPPS and its unique ability to act as both a protecting and an activating group for cysteine provide a robust and efficient method for the regioselective formation of unsymmetrical disulfide bonds. This capability is critical for the synthesis of complex, multi-disulfide-containing peptides and for the precise construction of peptide-protein conjugates, enabling the advancement of novel therapeutics and research tools. The detailed protocols and workflows provided herein serve as a guide for the effective implementation of this powerful reagent in the laboratory.

References

- 1. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthesis of disulfide-bridged fragments of omega-conotoxins GVIA and MVIIA. Use of Npys as a protecting/activating group for cysteine in Fmoc syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. bachem.com [bachem.com]

The 3-Nitro-2-Pyridinesulfenyl (Npys) Group: A Technical Guide for Researchers and Drug Development Professionals

The 3-nitro-2-pyridinesulfenyl (Npys) group is a versatile chemical moiety with significant applications in peptide chemistry, bioconjugation, and drug development.[1][2][3] Its unique properties as both a protecting group and an activating group for thiol functionalities make it an invaluable tool for scientists. This technical guide provides an in-depth overview of the Npys group, including its chemical properties, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Core Properties and Applications

The Npys group, introduced via 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), serves as a stable and selective protecting group for amines, hydroxyls, and particularly thiols.[4][5] It is especially valuable in peptide synthesis for the protection of the cysteine thiol group.[2][6] A key feature of the Npys group is its stability in acidic conditions, such as those used in Boc/benzyl solid-phase peptide synthesis (SPPS), while being labile under specific, mild deprotection conditions.[2][4] This orthogonality allows for selective deprotection without affecting other protecting groups.

Beyond its protective role, the Npys group acts as an activator for disulfide bond formation. A Npys-protected cysteine can react selectively with a free thiol to form an asymmetrical disulfide bond under mild conditions, a critical step in the synthesis of complex peptides and peptide-protein conjugates.[3][7][8] This reactivity is harnessed in various applications, including the synthesis of cyclic peptides, peptide-drug conjugates, and the study of protein structure and function.

Quantitative Data

The following tables summarize key quantitative data related to the use of the Npys group.

| Parameter | Value | Conditions | Reference(s) |

| Deprotection of Cys(Npys) | ~50% conversion | 100 molar excess ascorbate, pH 4.5, 25°C, 24 hours | [9] |

| Near complete deprotection | 100 molar excess ascorbate, pH 7, 37°C, 24 hours | [9] | |

| Heterodimer Synthesis Yield | 77% | Npys-Cl (1.1 equiv), TFA/AcOH (1:2), 30 min | [7] |

| 40% | 1 M AcOH, 48h, room temperature | [7] | |

| One-Pot Oxytocin Synthesis Yield | 28% (over 13 steps) | Solid-phase disulfide-driven synthesis | [10] |

| Boc-Cys(Npys)-OH Optical Activity | [α]20/D −94±5° | c = 1% in methanol | |

| This compound Melting Point | ~160 °C (decomposes) |

Experimental Protocols

Detailed methodologies for the key applications of the Npys group are provided below. Researchers should always adhere to appropriate laboratory safety protocols, including the use of personal protective equipment, especially when handling Npys-Cl, which is a corrosive and moisture-sensitive reagent.[11][12]

Protocol 1: Protection of Cysteine with Npys-Cl to Synthesize this compound

This protocol describes the synthesis of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine.

Materials:

-

Boc-Cys-OH

-

3-nitro-2-pyridinesulfenyl chloride (Npys-Cl)

-

Solvent (e.g., dichloromethane, DCM)

-

Base (e.g., triethylamine, TEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Boc-Cys-OH in DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add TEA to the solution and stir.

-

In a separate flask, dissolve Npys-Cl in DCM.

-

Slowly add the Npys-Cl solution to the Boc-Cys-OH solution under constant stirring.

-

Allow the reaction to proceed for the specified time (monitor by TLC).

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.[13]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the incorporation of a Cys(Npys) residue at the N-terminus of a peptide chain using Boc chemistry.

Materials:

-

Peptidyl-resin

-

This compound

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIEA)

-

NMP (N-Methyl-2-pyrrolidone)

-

DCM

-

TFA cleavage cocktail (e.g., TFA/H2O/TIS)

Procedure:

-

Swell the peptidyl-resin in NMP.

-

Perform the final deprotection of the N-terminal Boc group on the resin.

-

Wash the resin thoroughly with NMP and DCM.

-

Prepare a solution of this compound, HATU, and DIEA in NMP.

-

Add the coupling solution to the resin and agitate for the required coupling time.[14]

-

Wash the resin extensively with NMP and DCM.

-

Dry the resin under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.[15]

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 3: On-Resin Deprotection of the Npys Group

This protocol details the selective removal of the Npys group from a cysteine residue on the solid support.

Materials:

-

Cys(Npys)-peptidyl-resin

-

Deprotection reagent (e.g., 2-mercaptopyridine, triphenylphosphine)

-

Solvent (e.g., DMF)

-

Washing solvents (DMF, DCM)

Procedure:

-

Swell the Cys(Npys)-peptidyl-resin in DMF.

-

Prepare a solution of the deprotection reagent in DMF.

-

Add the deprotection solution to the resin and agitate. The reaction can be monitored spectrophotometrically by the release of 3-nitro-2-thiopyridone.[1][16]

-

Once deprotection is complete, drain the solution and wash the resin thoroughly with DMF and DCM.[16]

-

The resin with the free cysteine thiol is now ready for subsequent reactions, such as disulfide bond formation.

Protocol 4: Npys-Mediated Asymmetrical Disulfide Bond Formation

This protocol describes the formation of a disulfide bond between a Npys-activated peptide and a peptide with a free cysteine.

Materials:

-

Peptide-Cys(Npys)

-

Peptide-Cys

-

Buffer (e.g., 50 mM NH4OAc, pH 5.5)

Procedure:

-

Dissolve the Peptide-Cys(Npys) in the reaction buffer.

-

Dissolve the Peptide-Cys in the reaction buffer.

-

Add the Peptide-Cys solution dropwise to the Peptide-Cys(Npys) solution with gentle stirring.

-

Monitor the reaction progress by HPLC. The reaction is typically complete within a few hours.[7]

-

Purify the resulting disulfide-linked peptide by preparative HPLC.

Protocol 5: Peptide-Protein Conjugation via the Npys Group

This protocol outlines the conjugation of a Npys-activated peptide to a protein containing a free cysteine residue.

Materials:

-

Peptide-Cys(Npys)

-

Protein with a free thiol group

-

Reaction buffer (non-denaturing, e.g., PBS)

Procedure:

-

Dissolve the Peptide-Cys(Npys) in the reaction buffer.

-

Dissolve the protein in the reaction buffer.

-

Mix the peptide and protein solutions. The reaction should be performed under non-denaturing conditions.[17]

-

The progress of the conjugation can be monitored by measuring the release of 3-nitro-2-thiopyridone spectrophotometrically.[1]

-

Purify the resulting peptide-protein conjugate using size-exclusion chromatography or other suitable protein purification methods.

Visualizing Npys Group Chemistry: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involving the Npys group.

Caption: Npys Protection of Cysteine.

Caption: SPPS Workflow with Npys.

Caption: Directed Disulfide Bond Formation.

Conclusion

The 3-nitro-2-pyridinesulfenyl group is a powerful and versatile tool in the arsenal of chemists and drug development professionals. Its unique ability to both protect and activate thiol groups provides a robust method for the synthesis of complex peptides and bioconjugates. By understanding its chemical properties and utilizing the detailed protocols provided in this guide, researchers can effectively leverage the Npys group to advance their scientific endeavors.

References

- 1. Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Development of Synthetic Methodology for Mid-size Peptide Based on Disulfide Bond Formation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. C-Npys (S-3-nitro-2-pyridinesulfenyl) and peptide derivatives can inhibit a serine-thiol proteinase activity from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate [jstage.jst.go.jp]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. BOC-CYS-OH synthesis - chemicalbook [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 16. Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Boc-Cys(Npys)-OH: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine (Boc-Cys(Npys)-OH), a critical reagent in peptide chemistry and drug development. This document details its commercial availability, key chemical properties, and established experimental protocols for its application in solid-phase peptide synthesis (SPPS), the formation of unsymmetrical disulfide bonds, and its role in immunological studies.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The purity and available quantities can vary between suppliers, and it is recommended to request lot-specific data for critical applications.

Table 1: Prominent Suppliers of this compound

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥99.0% (TLC) | 76880-29-0 | C₁₃H₁₇N₃O₆S₂ | 375.42 |

| Bachem | --- | --- | --- | 375.43[1] |

| Advanced ChemTech | --- | 76880-29-0 | --- | --- |

| ChemScene | ≥98% | 76880-29-0 | C₁₃H₁₇N₃O₆S₂ | 375.42 |

| Santa Cruz Biotechnology | --- | 76880-29-0 | C₁₃H₁₇N₃O₆S₂ | 375.42 |

| Dabos | --- | 76880-29-0 | C₁₃H₁₇N₃O₆S₂ | 375.43[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

Table 2: Key Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | White solid | [1] |

| Melting Point | ~160 °C (decomposition) | |

| Optical Activity | [α]20/D −94±5°, c = 1% in methanol | |

| Storage Temperature | 2-8°C | --- |

| Solubility | Soluble in organic solvents like DMF and NMP | [3] |

| Stability | Stable in trifluoroacetic acid (TFA):CH₂Cl₂ (1:1) and anhydrous hydrogen fluoride (HF).[2][4] Unstable to piperidine.[5] | [2][4][5] |

Core Applications and Experimental Protocols

This compound is a versatile reagent with primary applications in peptide synthesis, particularly for the directed formation of disulfide bonds.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is a crucial building block for introducing a cysteine residue with a protected thiol group that can be selectively activated for disulfide bond formation. Due to the lability of the Npys group to piperidine, it is typically incorporated at the N-terminus of a peptide synthesized using Fmoc-based chemistry.[5] However, it is fully compatible with Boc-based SPPS strategies.[6][7]

This protocol outlines the manual coupling of this compound to a resin-bound peptide.

Materials:

-

Peptidyl resin (25 µmol)

-

This compound (93.5 mg, 10 equiv.)

-

HATU (90.3 mg, 9.5 equiv.)

-

DIEA (87 µL, 20 equiv.)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

Procedure:

-

Wash the 25 µmol of peptidyl resin with 3 mL of NMP.

-

Prepare a coupling solution by dissolving this compound, HATU, and DIEA in 2.5 mL of NMP to a final concentration of 100 mM this compound.

-

Add the coupling solution to the resin and stir the reactor for 4 hours.

-

Drain the reactor and wash the resin with DCM (3 x 3 mL, 30 s each) and NMP (3 x 3 mL, 30 s each).

Formation of Unsymmetrical Disulfide Bonds

A primary application of this compound is the formation of unsymmetrical disulfide bonds. The Npys group acts as a thiol-activating group, reacting selectively with a free thiol from another molecule (e.g., a peptide, protein, or small molecule) to form a stable disulfide linkage.[2][4] This reaction is efficient over a wide pH range.[4]

This protocol describes the reaction between a peptide containing a Cys(Npys) residue and another peptide with a free cysteine.

Materials:

-

Ac-Cys(Npys)-Peptide-NH₂ (e.g., Ac-Cys(Npys)-Gly-Glu(OBzl)-Gln-His(Tos)-His(Tos)-Pro-Gly-Gly-Gly-Ala-Lys[Z(Cl)]-Gln-Ala-NH₂) (10 µmol)

-

Ac-Peptide-Cys-NH₂ (e.g., Ac-Gly-Glu(OBzl)-Gln-His(Tos)-His(Tos)-Pro-Gly-Gly-Gly-Ala-Lys-[Z(Cl)]-Gln-Cys-NH₂) (10 µmol)

-

1 M Acetic Acid (AcOH)

Procedure:

-

Dissolve the Cys(Npys)-containing peptide (16 mg, ~10 µmol) and the free thiol-containing peptide (14 mg, ~10 µmol) in 2.0 mL of 1 M AcOH.

-

Allow the reaction to proceed for 48 hours at room temperature.

-

Monitor the reaction progress by analytical HPLC. The reaction is expected to be >90% complete after 21 hours.

-

Purify the heterodimeric disulfide product by preparative HPLC.

Native Chemical Ligation (NCL)